Tridecane

Catalog No.
S581748
CAS No.
629-50-5
M.F
C13H28
M. Wt
184.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridecane

CAS Number

629-50-5

Product Name

Tridecane

IUPAC Name

tridecane

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

InChI

InChI=1S/C13H28/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-13H2,1-2H3

InChI Key

IIYFAKIEWZDVMP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC

Solubility

In water, 0.0047 mg/L
Very soluble in ethyl alcohol, ethyl ether; soluble in carbon tetrachloride
4.7e-06 mg/mL at 25 °C

Synonyms

n-tridecane, tridecane

Canonical SMILES

CCCCCCCCCCCCC

Distillation Chaser

In laboratory settings, tridecane plays a crucial role in the process of distillation. Due to its high boiling point (366 °C) and immiscibility with water, tridecane acts as a distillation chaser [1]. It is added to the distillation flask towards the end of the process to help remove the last traces of the desired product along with it as it boils and rises in the apparatus [1]. This ensures a more complete recovery of the target compound from the distillation mixture [1].

[1] Tridecane: High Purity Chemical Compound for Versatile Applications Procurenet Limited:

Tridecane is an oily, straw-yellow liquid with a characteristic hydrocarbon odor. It has a boiling point of approximately 456°F (about 238°C) and a flash point ranging from 190°F to 196°F (approximately 88°C to 91°C) . Tridecane is insoluble in water and has a specific gravity of about 0.76, indicating that it will float on water . The compound is primarily utilized as a solvent and a fuel component, although it has limited specific industrial applications .

  • Flammability: Tridecane is a combustible liquid with a flash point of 94 °C []. It can pose a fire hazard if exposed to heat or ignition sources.
  • Toxicity: Data on specific toxicity of tridecane is limited. However, alkanes with similar chain lengths generally exhibit low to moderate acute toxicity upon ingestion or inhalation.
  • Safety Precautions: Standard laboratory safety protocols for handling flammable liquids should be followed when working with tridecane. This includes wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and using a fume hood for potential vapors.
Typical of alkanes. One of the most significant reactions is combustion, which can be represented by the balanced equation:

C13H28+20O213CO2+14H2OC_{13}H_{28}+20O_2\rightarrow 13CO_2+14H_2O

This reaction indicates that tridecane reacts with oxygen to produce carbon dioxide and water, releasing energy in the process . Additionally, tridecane may react with strong oxidizing agents under certain conditions, but generally remains unreactive with acids and bases .

Tridecane exhibits biological activity primarily as a pheromone in certain insects. For example, nymphs of the southern green shield bug produce tridecane as a dispersion or aggregation pheromone, which may serve as a defense mechanism against predators . This compound also plays a role in the defensive secretions of some species, such as the stink bug Cosmopepla bimaculata .

Tridecane can be synthesized through various methods, including:

  • Hydrogenation: The hydrogenation of tridecene or other unsaturated hydrocarbons.
  • Fischer-Tropsch synthesis: A process that converts carbon monoxide and hydrogen into liquid hydrocarbons.
  • Decarboxylation: The decarboxylation of fatty acids or their derivatives can yield tridecane.

These methods allow for the production of tridecane in both laboratory and industrial settings .

Research on tridecane's interactions typically focuses on its behavior in biological systems and chemical environments. Studies indicate that while tridecane shows low reactivity with common acids and bases, it can interact with strong oxidizers under specific conditions . Its biological interactions are particularly noteworthy in studies involving insect behavior and ecology.

Tridecane belongs to a broader class of alkanes. Here are some similar compounds along with their unique features:

CompoundChemical FormulaUnique Features
DecaneC10H22C_{10}H_{22}Shorter chain length; used extensively as fuel.
DodecaneC12H26C_{12}H_{26}Similar properties; often used in laboratory solvents.
TetradecaneC14H30C_{14}H_{30}Longer chain; higher boiling point than tridecane.
PentadecaneC15H32C_{15}H_{32}Even longer chain; used in specialty lubricants.

Tridecane's uniqueness lies in its specific applications related to its biological activity and its role as an intermediate in various chemical processes. Its balance between volatility and stability makes it suitable for diverse uses compared to its shorter or longer-chain counterparts .

Physical Description

Tridecane appears as an oily straw yellow clear liquid with a hydrocarbon odor. Flash point 190-196 °F. Specific gravity 0.76. Boiling point 456 °F. Repeated or prolonged skin contact may irritate or redden skin, progressing to dermatitis. Exposure to high concentrations of vapor may result in headache and stupor.
Liquid
A clear, straw-yellow, oily liquid; [CAMEO]

Color/Form

Colorless liquid
An oily straw yellow clear liquid

XLogP3

6.6

Exact Mass

184.219100893 g/mol

Monoisotopic Mass

184.219100893 g/mol

Boiling Point

455.7 °F at 760 mmHg (NTP, 1992)
235.4 °C
235.00 to 236.00 °C. @ 760.00 mm Hg

Flash Point

175 °F (USCG, 1999)
94 °C (201 °F) - closed cup

Heavy Atom Count

13

Density

0.756 (USCG, 1999) - Less dense than water; will float
0.7564 g/cu cm at 20 °C

LogP

log Kow = 6.73 (est)

Odor

Hydrocarbon odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

22.1 °F (NTP, 1992)
-5.35 °C
-5.5 °C

UNII

A3LZF0L939

GHS Hazard Statements

Aggregated GHS information provided by 456 companies from 9 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 456 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 454 of 456 companies with hazard statement code(s):;
H304 (94.71%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: n-Tridecane is a colorless to straw-yellow clear oily liquid. It is not very soluble in water. n-Tridecane is found in crude oil. It is also found naturally in many edible plants as well as different foods. It has been detected in drinking water and in the tissues of various fish and animals. USE: n-Tridecane is an important commercial chemical used to make other chemicals, as a solvent and as an ingredient in gasoline and diesel and jet fuel. EXPOSURE: Workers that use n-tridecane may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in gasoline or diesel exhaust. Exposure may also occur by eating food or drinking water containing n-tridecane. If n-tridecane is released to the environment it will be broken down in air. It is not expected to be broken down by light. It will move into air from moist soil and water surfaces. It is not expected to move through soil. It will be broken down by microorganisms and is expected to build up in fish. RISK: Lung damage, severely impaired breathing, and even death can occur in humans if liquid is breathed into lungs (aspiration). No additional data on the potential for n-tridecane to cause toxic effects in humans were available. Skin irritation was observed in laboratory animals exposed by direct skin contact. Skin tumors occurred in mice following direct skin exposure combined with UV light exposure. No additional data on the potential for n-tridecane to cause cancer or other toxic effects in laboratory animals were available. Data on the potential for n-tridecane to cause birth defects or reproductive effects in laboratory animals were not available. The potential for n-tridecane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

less than 0.52 mmHg (USCG, 1999)
0.05 [mmHg]
0.0375 mm Hg at 25 °C

Pictograms

Health Hazard

Health Hazard

Other CAS

629-50-5

Absorption Distribution and Excretion

... The purpose of the present study was to investigate the percutaneous absorption of JP-8 across pig ear skin and human skin in vitro and to study the effect of JP-8 exposure on the skin barrier function and irritation in Yucatan minipigs. JP-8 spiked with 5.0 microCi of radiolabeled (14)C tridecane, nonane, naphthalene or toluene (selected components of JP-8) was used for the in vitro percutaneous absorption studies with excised pig ear skin and human skin. For in vivo studies, 250 microl of JP-8 or two of its components (toluene or nonane) was placed in a Hill top chamber(R) and affixed over the marked treatment area for 24 hr. Transepidermal water loss (TEWL), skin capacitance (moisture content) and skin irritation (erythema and edema) were evaluated before treatment and at 1,2 and 24 hr after removal of the patches. The components of JP-8 such as tridecane, nonane, naphthalene and toluene permeated significantly through pig ear skin and human skin and the permeation rates were found to be proportional to their composition in JP-8. The steady state flux values of tridecane across pig ear skin and human skin did not differ significantly (P>0.05). Though the steady state flux values of nonane, naphthalene and toluene were statistically different between porcine and human skin (P<0.01), the values were close considering the large variations usually observed in the percutaneous absorption studies. Application of toluene, nonane or JP-8 increased the TEWL, JP-8 being the highest (3.5 times at 24 hr compared to baseline level). The skin moisture content decreased after the application of JP-8, though it was not significantly different (P>0.05) from the baseline level. JP-8 caused a moderate erythema and a moderate to severe edema. Though the edema decreased after 24 hr, the degree of erythema remained about the same until 24 hr. The skin irritation caused by JP-8 was greater than neat toluene or nonane. The TEWL data of toluene, nonane and JP-8 correlated well with the skin irritation data (erythema and edema). Exposure of JP-8, which contains hundreds of aliphatic and aromatic hydrocarbons, caused significant changes in the barrier function of the skin as indicated by an increase in TEWL and produced a significant erythema and edema in minipigs. Furthermore, the disruption of barrier function of skin, as indicated by increased TEWL after exposure to JP-8 might result in increased permeation of its own components and/or other chemicals exposed to skin. The present study provides further evidence that pig ear skin may be used as a model for predicting the rates of permeation of chemicals through human skin.
Dermal penetration and absorption of jet fuels in general, and JP-8 in particular, is not well understood, even though government and industry, worldwide, use over 4.5 billion gallons of JP-8 per year. Exposures to JP-8 can occur from vapor, liquid, or aerosol. Inhalation and dermal exposure are the most prevalent routes. JP-8 may cause irritation during repeated or prolonged exposures, but it is unknown whether systemic toxicity can occur from dermal penetration of fuels. The purpose of this investigation was to measure the penetration and absorption of JP-8 and its major constituents with rat skin, so that the potential for effects with human exposures can be assessed. We used static diffusion cells to measure both the flux of JP-8 and components across the skin and the kinetics of absorption into the skin. Total flux of the hydrocarbon components was 20.3 micrograms/sq cm/hr. Thirteen individual components of JP-8 penetrated into the receptor solution. The fluxes ranged from a high of 51.5 micrograms/sq cm/hr (an additive, diethylene glycol monomethyl ether) to a low of 0.334 micrograms/sq cm/hr (tridecane). Aromatic components penetrated most rapidly. Six components (all aliphatic) were identified in the skin. Concentrations absorbed into the skin at 3.5 hr ranged from 0.055 micrograms per gram skin (tetradecane) to 0.266 micrograms per gram skin (undecane). These results suggest: (1) that JP-8 penetration will not cause systemic toxicity because of low fluxes of all the components; and (2) the absorption of aliphatic components into the skin may be a cause of skin irritation.
Rat tissue:air and blood:air partition coefficients (PCs) for octane, nonane, decane, undecane, and dodecane (n-C8 to n-C12 n-alkanes) were determined by vial equilibration. The blood:air PC values for n-C8 to n-C12 were 3.1, 5.8, 8.1, 20.4, and 24.6, respectively. The lipid solubility of n-alkanes increases with carbon length, suggesting that lipid solubility is an important determinant in describing n-alkane blood:air PC values. The muscle:blood, liver: blood, brain:blood, and fat:blood PC values were octane (1.0, 1.9, 1.4, and 247), nonane (0.8, 1.9, 3.8, and 274), decane (0.9, 2.0, 4.8, and 328), undecane (0.7, 1.5, 1.7, and 529), and dodecane (1.2, 1.9, 19.8, and 671), respectively. The tissue:blood PC values were greatest in fat and the least in muscle. The brain:air PC value for undecane was inconsistent with other n-alkane values. Using the measured partition coefficient values of these n-alkanes, linear regression was used to predict tissue (except brain) and blood:air partition coefficient values for larger n-alkanes, tridecane, tetradecane, pentadecane, hexadecane, and heptadecane (n-C13 to n-C17). Good agreement between measured and predicted tissue:air and blood:air partition coefficient values for n-C8 to n-Cl2 offer confidence in the partition coefficient predictions for longer chain n-alkanes.
... The present study is an ongoing approach to assess the dose-related percutaneous absorption of a number of aliphatic and aromatic hydrocarbons. The first treatment (1X) was comprised of mixtures containing undecane (4.1%), dodecane (4.7%), tridecane (4.4%), tetradecane (3%), pentadecane (1.6%), naphthalene (1.1%), and dimethyl naphthalene (1.3% of jet fuels) in hexadecane solvent using porcine skin flow through diffusion cell. Other treatments (n = 4 cells) were 2X and 5X concentrations. Perfusate samples were analyzed with gas chromatography-flame ionization detector (GC-FID) using head space solid phase micro-extraction fiber technique. We have standardized the assay to have a good linear correlation for all the tested components in media standards. Absorption parameters including diffusivity, permeability, steady state flux, and percent dose absorbed were estimated for all the tested hydrocarbons. This approach provides a baseline to access component interactions among themselves and with the diluent (solvents). A quantitative structure permeability relationship (QSPR) model was derived to predict the permeability of unknown jet fuel hydrocarbons in this solvent system by using their physicochemical parameters. Our findings suggested a dose related increase in absorption for naphthalene and dimethyl naphthalene (DMN).
For more Absorption, Distribution and Excretion (Complete) data for n-Tridecane (10 total), please visit the HSDB record page.

Metabolism Metabolites

Alternative fuels are being considered for civilian and military uses. One of these is S-8, a replacement jet fuel synthesized using the Fischer-Tropsch process, which contains no aromatic compounds and is mainly composed of straight and branched alkanes. Metabolites of S-8 fuel in laboratory animals have not been identified. The goal of this study was to identify metabolic products from exposure to aerosolized S-8 and a designed straight-chain alkane/polyaromatic mixture (decane, undecane, dodecane, tridecane, tetradecane, pentadecane, naphthalene, and 2-methylnaphthalene) in male Fischer 344 rats. Collected blood and tissue samples were analyzed for 70 straight and branched alcohols and ketones ranging from 7 to 15 carbons. No fuel metabolites were observed in the blood, lungs, brain, and fat following S-8 exposure. Metabolites were detected in the liver, urine, and feces. Most of the metabolites were 2- and 3-position alcohols and ketones of prominent hydrocarbons with very few 1- or 4-position metabolites. Following exposure to the alkane mixture, metabolites were observed in the blood, liver, and lungs. Interestingly, heavy metabolites (3-tridecanone, 2-tridecanol, and 2-tetradecanol) were observed only in the lung tissues possibly indicating that metabolism occurred in the lungs. With the exception of these heavy metabolites, the metabolic profiles observed in this study are consistent with previous studies reporting on the metabolism of individual alkanes. Further work is needed to determine the potential metabolic interactions of parent, primary, and secondary metabolites and identify more polar metabolites. Some metabolites may have potential use as biomarkers of exposure to fuels.
The effect of cultural conditions on inosine production were investigated in the adenine auxotroph of Corynebacterium petrophilum SB 4082. The inosine production was dependent upon the amount of adenine in the medium. The addition of 10 mg adenine and 0.5 g of yeast extract to 100 mL of medium was optimal for inosine formation. Ammonium chloride or ammonium sulfate were effective as nitrogen sources. Tridecane was utilized as a carbon source.

Wikipedia

Tridecane

Biological Half Life

12.00 Days
10.72 Days

Use Classification

Fragrance Ingredients

Methods of Manufacturing

By far the largest amount of saturated hydrocarbons is obtained from the natural sources natural gas and petroleum, either by isolation, e.g., fractional distillation, or by suitable conversion reactions. Additional sources include various products derived from coal processing or biomass conversion reactions, e.g., Fischer-Tropsch synthesis. Saturated hydrocarbons that are unavailable from natural sources or for laboratory purposes are produced by special synthesis or by conversion processes. /Saturated hydrocarbons/
Isolated from kerosene and gas oil fractions by fractional distillation.
ISOLATION OF N-PARAFFINS (C9-C17) FROM KEROSENE & GAS OIL FRACTIONS OF CRUDE OIL BY SELECTIVE ADSORPTION WITH MOLECULAR SIEVES OR ADDUCTION WITH UREA FOLLOWED BY FRACTIONAL DISTILLATION TO PRODUCE THE DESIRED MIXT OF N-PARAFFINS

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Tridecane: ACTIVE

Analytic Laboratory Methods

The alkanes to C17 may be collected on charcoal, the higher members as particulate matter on filters, and determined by gas chromatography. /Alkanes/
Mass fragmentography analysis of emissions from animal rendering factories.
Isolation by steam distillation and analysis of sediment by gas chromatography-flame ionization.
A quantitative procedure is described for the determination of the toxic materials, alkane and methylnaphthalene compounds in shellfish tissues. Fresh shellfish (less than 100 g) was refluxed for 1 hour. The solvent was separated and extracted with C6-H14, which was then dried and concentrated and added to a silicic acid column. The column was eluted. The fractions were separated into their component hydrocarbons by gas chromatography. This procedure allowed recovery of more than 70% of the alkanes and methylnaphthalenes added to tissues, and minimum detectable levels were 0.08 to 0.15 and 0.03 to 0.04 ug/g, respectively.
Qualitative and quantitative gas chromatography analysis of the n-alkanes C9-C17 in air masses.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Explore Compound Types